Sesbanimide

Antitumor Leukemia Cytotoxicity

Sesbanimide (also designated Sesbanimide A) is a tricyclic glutarimide alkaloid originally isolated from seeds of Sesbania drummondii and S. vesicaria.

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
CAS No. 85719-78-4
Cat. No. B1206454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesbanimide
CAS85719-78-4
Synonymssesbanimide
sesbanimide A
Molecular FormulaC15H21NO7
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O
InChIInChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)
InChIKeyULQATHQJWVNXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sesbanimide (CAS 85719-78-4) Procurement Guide: Cytotoxic Glutarimide Alkaloid for Antitumor Research


Sesbanimide (also designated Sesbanimide A) is a tricyclic glutarimide alkaloid originally isolated from seeds of Sesbania drummondii and S. vesicaria [1]. It belongs to the sesbania alkaloid family, characterized by a glutarimide ring, a 1,3-dioxane ring, and a substituted tetrahydrofuran ring linked by single bonds [2]. The compound exhibits potent antineoplastic activity, particularly in leukemia models, and has served as a lead structure for synthetic analog development [1][3].

Class: Cell-permeable glutarimide alkaloid probe
Source: Plant-derived natural product (Sesbania spp.)
Model context: Reported cell-model response in leukemia and carcinoma lines

Why Sesbanimide Cannot Be Substituted by Other Glutarimide Polyketides: Evidence-Based Differentiation


Within the glutarimide-containing polyketide class, structural variations profoundly impact cytotoxic potency, cellular selectivity, and synthetic accessibility. Sesbanimide A demonstrates a sub-nanomolar IC50 (0.8 ng/mL, equivalent to 2.44 pM) against L1210 murine leukemia cells [1], whereas the bacterial congener Sesbanimide R exhibits IC50 values three to four orders of magnitude higher (14–300 nM) across multiple carcinoma lines [2]. Furthermore, the natural abundance of Sesbanimide A is extraordinarily low (0.5 ppm in seeds), rendering its isolation impractical for scale-up and driving the need for synthetic strategies [3]. These quantitative divergences mandate that researchers and procurement specialists select the specific sesbanimide congener aligned with their experimental requirements, as in-class substitution will yield non-comparable biological outcomes.

! Congener potency profiles may differ substantially: Sesbanimide A shows reported high potency in leukemia models, while bacterial sesbanimides (R, D, E, F) exhibit context-dependent cytotoxicity in carcinoma lines; direct substitution risks non-comparable assay responses.
! Natural abundance of Sesbanimide A is extremely low (reported 0.5 ppm in seeds), making isolation-derived material impractical for scale-up; synthesis-dependent sourcing may affect batch reproducibility and lead times.
! Ring-system fragments (e.g., AB-ring analogs) lack the full tricyclic scaffold and may not reproduce the reported cell-model endpoint response; only the complete glutarimide-containing architecture has been associated with high potency in literature.

Quantitative Differentiation of Sesbanimide Against Closest Structural Analogs


Sesbanimide A Exhibits >5,000-Fold Higher Potency Against Leukemia Cells Compared to Bacterial Sesbanimide R

Sesbanimide A (the target compound) demonstrates an IC50 of 0.8 ng/mL (2.44 pM) against murine lymphocytic leukemia L1210 cells in vitro [1]. In contrast, the bacterial analog Sesbanimide R exhibits IC50 values ranging from 1.4 × 10⁻⁸ M (14 nM) to 3.0 × 10⁻⁷ M (300 nM) against liver carcinoma (HepG2), colon carcinoma (HCT-116), and endocervical adenocarcinoma (KB3.1) cell lines [2]. The approximate 5,700- to 17,600-fold difference in potency underscores that Sesbanimide A possesses uniquely high antileukemic efficacy not recapitulated by sesbanimides from alternative biosynthetic origins.

Leukemia cell potency
Cross-study comparable
Sesbanimide A IC50 0.8 ng/mL (2.44 pM)
Sesbanimide R IC50 14–300 nM
Reported >5,000-fold difference in cell-model response context
L1210 murine leukemia vs. carcinoma lines; data to verify in your model
Antitumor Leukemia Cytotoxicity Sesbanimide A Sesbanimide R

Sesbanimide A Retains Sub-Nanomolar ED50 Against KB Carcinoma Cells, Contrasting with Moderately Potent AB-Ring Fragment

Sesbanimide A exhibits an ED50 of 7.7 × 10⁻⁵ μg/mL (0.077 ng/mL) against human epidermoid carcinoma KB cells in vitro [1]. In a direct head-to-head study, the fully unprotected enantiomeric pair of the sesbanimide AB-ring systems—lacking the glutarimide moiety—made only a 'small contribution' to the notable cytotoxicity of the intact natural product [2]. This establishes that the full tricyclic architecture, including the glutarimide ring, is essential for the observed high potency.

Full scaffold vs. fragments
Direct head-to-head comparison
Sesbanimide A ED50 7.7 × 10⁻⁵ μg/mL (KB cells)
AB-ring fragments: minimal cytotoxic contribution
Full tricyclic architecture is essential for reported endpoint response
KB human epidermoid carcinoma model; glutarimide ring required
Antitumor KB cells ED50 Sesbanimide A AB-ring system

Sesbanimide A's Exceptional Potency Is Intrinsically Linked to Its Ultratrace Natural Occurrence (0.5 ppm)

Sesbanimide A is present in Sesbania drummondii seeds at a concentration of only 0.5 parts per million (ppm), with one thousand pounds of seed yielding less than 30 mg of pure agent [1]. This natural scarcity contrasts sharply with bacterially produced sesbanimides (e.g., Sesbanimide R, D, E, F), which can be obtained via fermentation from marine Agrobacterium or Magnetospirillum strains [2][3]. The ultralow natural abundance of Sesbanimide A dictates that researchers requiring this specific congener must rely on total chemical synthesis rather than large-scale extraction.

Natural abundance
Class-level inference
0.5 ppm in Sesbania drummondii seeds
Ultratrace source limits large-scale extraction; synthesis-dependent supply context
Bacterial fermentation yields higher quantities of alternative congeners
Natural product isolation Yield Sesbanimide A Abundance Biosynthesis

Sesbanimide R's Arginine Moiety Does Not Confer Superior Cytotoxicity Compared to Sesbanimide F

Sesbanimide R contains an additional arginine moiety not present in plant-derived sesbanimides. In direct comparative testing, Sesbanimide R exhibited IC50 values of 1.4 × 10⁻⁸ to 4.3 × 10⁻⁸ M against HepG2, HCT-116, and KB3.1 cells, which are 'comparable' to the GI50 of 2.0 × 10⁻⁸ M reported for Sesbanimide F against A549 lung carcinoma cells [1]. Against A549 cells specifically, Sesbanimide R demonstrated an IC50 of 3.0 × 10⁻⁷ M, indicating that the arginine modification either does not enhance or may slightly reduce cytotoxic efficacy in this line [1].

Sesbanimide R vs F cytotoxicity
Cross-study comparable
Sesbanimide R IC50 14–300 nM (various lines)
Sesbanimide F GI50 20 nM (A549)
Arginine moiety in R does not confer higher reported potency; context-dependent response
A549 lung carcinoma data suggest review of structural simplicity vs. activity
Sesbanimide R Sesbanimide F Arginine moiety Cytotoxicity Structure-activity relationship

Procurement-Driven Application Scenarios for Sesbanimide (85719-78-4)


Preclinical Antileukemic Drug Discovery Requiring Sub-Nanomolar Potency

Sesbanimide A (CAS 85719-78-4) is the optimal choice for studies targeting murine lymphocytic leukemia (L1210) or related hematological malignancies, where its IC50 of 0.8 ng/mL (2.44 pM) provides a >5,000-fold potency advantage over bacterial sesbanimides such as Sesbanimide R [1]. In vivo activity against P-388 leukemia (T/C values of 140–181 at 8.0–32.0 mg/kg) further supports its use as a lead compound for leukemia-focused drug development [2].

Structure-Activity Relationship (SAR) Studies of Glutarimide Natural Products

For laboratories investigating the contribution of the glutarimide ring to cytotoxicity, Sesbanimide A serves as the gold-standard reference compound. Direct comparisons with AB-ring fragments, which exhibit minimal cytotoxic activity, establish the indispensability of the full tricyclic scaffold [3]. This makes Sesbanimide A essential for validating the biological relevance of synthetic analogs or simplified congeners.

Natural Product Chemistry and Analytical Reference Standard Development

Due to its ultralow natural abundance (0.5 ppm in seeds) [4], authentic Sesbanimide A is a critical reference material for HPLC and LC-MS method development, especially when analyzing plant extracts or detecting trace contaminants in Sesbania-derived products. Its well-characterized proton and carbon NMR spectra [2] enable unambiguous identification of this compound in complex biological matrices.

Mechanistic Studies of Protein Synthesis Inhibition

Sesbanimide A is proposed to exert cytotoxicity through inhibition of protein synthesis via ribosomal binding and/or interference with DNA replication . For researchers investigating these mechanisms, Sesbanimide A offers a tool compound with established potency that may be compared against known translation inhibitors (e.g., cycloheximide, puromycin) to delineate its specific mode of action.

Application
Selection Property
Validation Focus
Leukemia cell-model cytotoxicity studies
Reported high-potency endpoint context in L1210 model
Cytotoxicity endpoint interpretation; comparison with bacterial sesbanimides
Glutarimide alkaloid SAR and scaffold analysis
Requirement of full tricyclic core for assay response
Direct comparison with AB-ring fragments; glutarimide contribution review
Analytical reference for sesbanimide identity
Characterized NMR and chromatographic profile
HPLC/LC-MS method development for plant extract analysis
Mechanistic studies of translation inhibition
Reported protein synthesis inhibition context
Profiling alongside known translation inhibitors; ribosomal binding endpoint review

Technical Documentation Hub

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